N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl groups and linked by a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3-chloromethyl-1,5-dimethylpyrazole with an appropriate amine under reflux conditions in a solvent like acetonitrile. The reaction is facilitated by the presence of a base such as sodium carbonate . The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for purification and crystallization ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the synthesis of various pyrazole-based compounds for industrial applications.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit catalytic activity or enzyme inhibition, depending on the nature of the metal ion and the specific enzyme involved . The pyrazole rings play a crucial role in stabilizing the metal-ligand interactions, enhancing the compound’s effectiveness.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]para-toluidine: Another pyrazole-based compound with tridentate ligand properties.
2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid: A related compound used in coordination chemistry.
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine stands out due to its dual pyrazole rings and the presence of an ethyl group, which can influence its binding properties and reactivity. This unique structure allows it to form more stable and diverse metal complexes compared to simpler pyrazole derivatives.
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-10(3)12(8-14-17)13-7-11-6-9(2)15-16(11)4;/h6,8,13H,5,7H2,1-4H3;1H |
InChI Key |
BXFCWGGHSVBKSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC(=NN2C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.